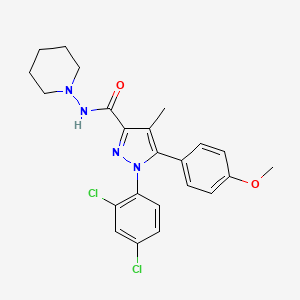

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von NIDA 41020 umfasst mehrere SchritteDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Reagenzien wie Piperidin und Dichlorbenzol . Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber die Verbindung wird in Forschungslaboren unter kontrollierten Bedingungen synthetisiert, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

NIDA 41020 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Die aromatischen Ringe in NIDA 41020 können Substitutionsreaktionen mit verschiedenen Elektrophilen und Nukleophilen eingehen. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Elektrophile und Nukleophile. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

NIDA 41020 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Cannabinoid-Rezeptor-Antagonisten verwendet.

Biologie: Die Verbindung wird in der Forschung verwendet, um die Rolle von CB1-Rezeptoren in verschiedenen biologischen Prozessen zu verstehen.

Medizin: NIDA 41020 wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen im Zusammenhang mit dem Endocannabinoid-System untersucht.

Industrie: Es wird bei der Entwicklung von Radioliganden für die PET-Bildgebung verwendet, die die Diagnose und das Studium von neurologischen Erkrankungen unterstützen

Wirkmechanismus

NIDA 41020 entfaltet seine Wirkung durch Bindung an den Cannabinoid-Rezeptor 1 (CB1) mit hoher Affinität (K_i = 4,1 nM). Diese Bindung hemmt die Aktivität des Rezeptors und blockiert die Wirkung endogener Cannabinoide. Zu den molekularen Zielstrukturen gehören die CB1-Rezeptoren, die sich im zentralen Nervensystem und im peripheren Gewebe befinden. Die an seinem Wirkmechanismus beteiligten Pfade umfassen die Hemmung der Cannabinoid-Signalübertragung, die verschiedene physiologische Prozesse wie Schmerzempfindung, Appetitregulierung und Stimmung beeinflusst .

Wirkmechanismus

NIDA 41020 exerts its effects by binding to the cannabinoid receptor 1 (CB1) with high affinity (K_i = 4.1 nM). This binding inhibits the receptor’s activity, blocking the effects of endogenous cannabinoids. The molecular targets include the CB1 receptors located in the central nervous system and peripheral tissues. The pathways involved in its mechanism of action include the inhibition of cannabinoid signaling, which affects various physiological processes such as pain perception, appetite regulation, and mood .

Vergleich Mit ähnlichen Verbindungen

NIDA 41020 ist strukturell ähnlich anderen CB1-Rezeptor-Antagonisten wie Rimonabant, AM251 und AM281. Es ist im Vergleich zu diesen Verbindungen weniger lipophil, was es zu einem besseren Kandidaten für die Verwendung als Radioligand in der PET-Bildgebung macht. Die einzigartigen strukturellen Merkmale von NIDA 41020, wie das Vorhandensein der Methoxyphenylgruppe, tragen zu seiner Selektivität und Potenz bei .

Ähnliche Verbindungen

- Rimonabant

- AM251

- AM281

- SR141716

NIDA 41020 zeichnet sich durch sein spezifisches Design für die PET-Bildgebung und seine hohe Selektivität für CB1-Rezeptoren aus .

Biologische Aktivität

1-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by a piperidine moiety and various aromatic substituents. Its chemical structure can be represented as follows:

Research indicates that this compound demonstrates significant biological activity through several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes, which may contribute to its therapeutic effects in various diseases.

- Receptor Interaction : The compound shows affinity for specific receptors, potentially influencing neurotransmission and other physiological processes.

Antimicrobial Activity

Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

These values indicate a promising lead for further development in cancer therapeutics.

Neuropharmacological Effects

Preliminary studies suggest that the compound may have neuroprotective effects. Animal models have shown improved outcomes in models of neurodegeneration, potentially through modulation of neurotransmitter systems.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound. The results indicated a significant reduction in bacterial growth compared to controls, supporting its use as an antimicrobial agent . -

Case Study on Anticancer Activity :

In a recent investigation into novel anticancer agents, the compound was part of a series evaluated for cytotoxicity against multiple cancer cell lines. The findings highlighted its potential as an effective anticancer drug candidate due to its selective toxicity towards cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDBQJRWPWTGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452843 | |

| Record name | NIDA-41020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502486-89-7 | |

| Record name | NIDA-41020 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502486897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIDA-41020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIDA-41020 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIDA-41020 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83E62L67ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.